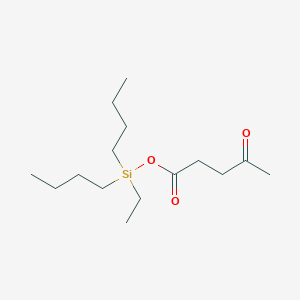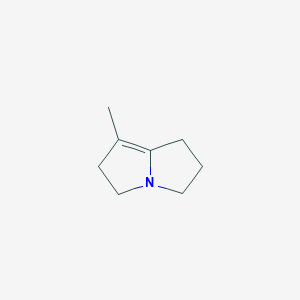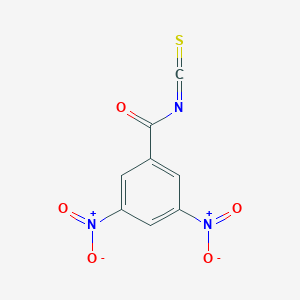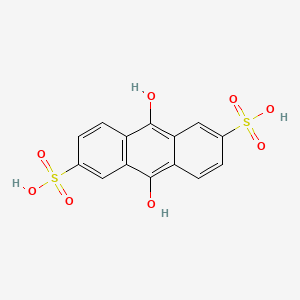
9,10-Dihydroxyanthracene-2,6-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroxyanthracene-2,6-disulfonic acid is an organic compound with the molecular formula C14H10O2S2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9,10-Dihydroxyanthracene-2,6-disulfonic acid can be synthesized through the sulfonation of 9,10-dihydroxyanthracene. The reaction typically involves the use of sulfuric acid as a sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 6 positions of the anthracene ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dihydroxyanthracene-2,6-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroxyanthracene-2,6-disulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for studying biological oxidation-reduction reactions.
Industry: The compound is used in the production of hydrogen peroxide through the anthraquinone process.
Wirkmechanismus
The mechanism of action of 9,10-dihydroxyanthracene-2,6-disulfonic acid involves its ability to undergo redox reactions. The compound can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality makes it a valuable intermediate in various chemical processes. The sulfonic acid groups enhance its solubility in water, making it easier to handle in aqueous reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydroxyanthracene: Lacks the sulfonic acid groups, making it less soluble in water.
Anthraquinone-2,6-disulfonic acid: Contains keto groups instead of hydroxyl groups, leading to different reactivity.
2-Ethylanthraquinone: Used in the anthraquinone process for hydrogen peroxide production, similar to 9,10-dihydroxyanthracene-2,6-disulfonic acid.
Uniqueness
This compound is unique due to its dual hydroxyl and sulfonic acid functionalities. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
75893-03-7 |
|---|---|
Molekularformel |
C14H10O8S2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
9,10-dihydroxyanthracene-2,6-disulfonic acid |
InChI |
InChI=1S/C14H10O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24(20,21)22/h1-6,15-16H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
MOFSCZIEJAOKGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C3C=CC(=CC3=C2O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


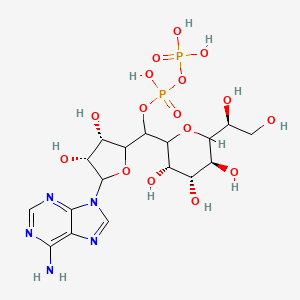
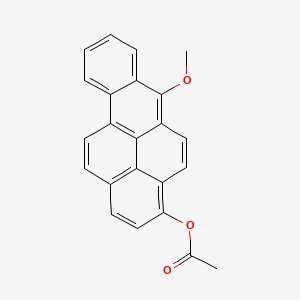
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
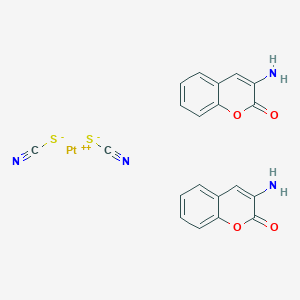

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
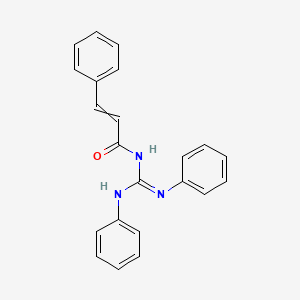
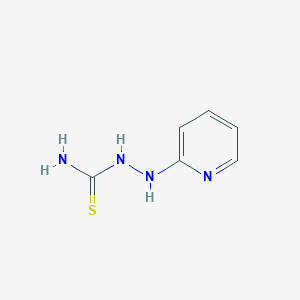
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
